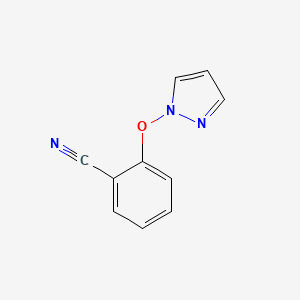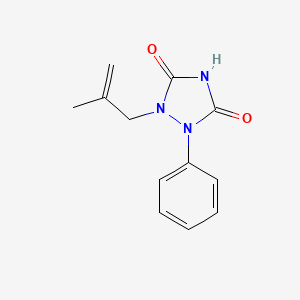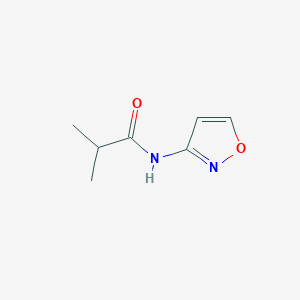
2-methyl-N-(1,2-oxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isoxazol-3-yl)isobutyramide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoxazol-3-yl)isobutyramide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides and unsaturated compounds, or the condensation of hydroxylamine with β-diketones .
Industrial Production Methods
Industrial production of N-(Isoxazol-3-yl)isobutyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Isoxazol-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(Isoxazol-3-yl)isobutyramide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(Isoxazol-3-yl)isobutyramide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Isoxazol-3-yl)isobutyramide include other isoxazole derivatives such as:
3-ethylbenzo[d]isoxazole: Known for its use as a BRD4 inhibitor in cancer treatment.
Benzo[d]isoxazol-3-yl derivatives: Studied for their anticonvulsant and antimicrobial properties.
Uniqueness
N-(Isoxazol-3-yl)isobutyramide stands out due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential as an acetylcholinesterase inhibitor make it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-methyl-N-(1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7(10)8-6-3-4-11-9-6/h3-5H,1-2H3,(H,8,9,10) |
Clé InChI |
SVKSOBJFNOGURW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


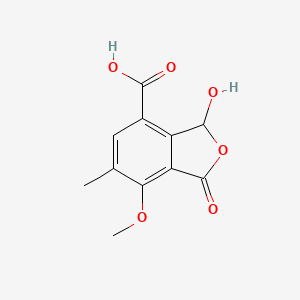
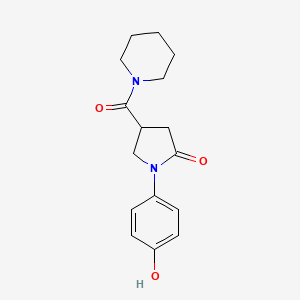

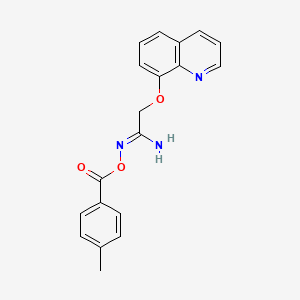
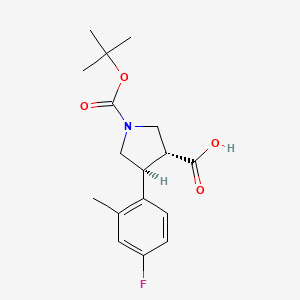
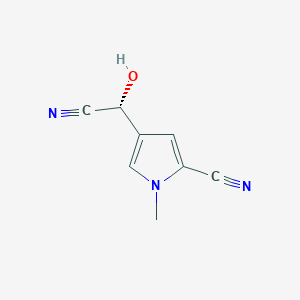
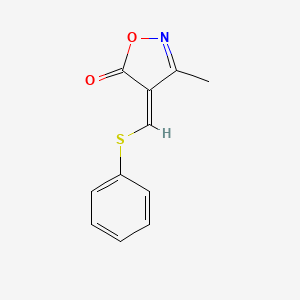
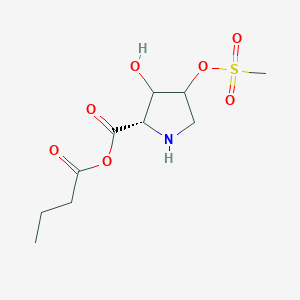
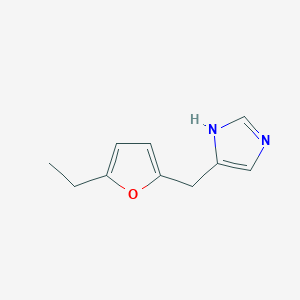
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
